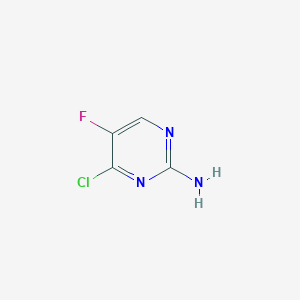

2-Amino-4-chloro-5-fluoropyrimidine

Vue d'ensemble

Description

2-Amino-4-chloro-5-fluoropyrimidine is an organic compound with the chemical formula C4H3ClFN3 . It is a colorless crystal or white to yellow crystalline powder . It is soluble in some organic solvents such as ethanol, ether, and chloroform, but insoluble in water . Its melting point is approximately 223-225°C .

Synthesis Analysis

The synthesis of 2-chloro-5-fluoropyrimidine involves adding 2,4-Dichloro-5-fluoropyrimidine and reducing metal powder to the solvent, stirring to raise the temperature to the reaction temperature, slowly adding acid dropwise, and keeping the temperature until the reaction is completed .Molecular Structure Analysis

The molecular weight of 2-Amino-4-chloro-5-fluoropyrimidine is 147.54 . The linear formula is C4H3ClFN3 .Chemical Reactions Analysis

2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via C-N bond forming reaction .Physical And Chemical Properties Analysis

2-Amino-4-chloro-5-fluoropyrimidine is a solid at 20°C . It has a boiling point of 321.7°C at 760 mmHg .Applications De Recherche Scientifique

Synthesis of Anticancer Agents

2-Amino-4-chloro-5-fluoropyrimidine: is a key intermediate in the synthesis of various anticancer agents. Its derivatives, such as 5-fluorouracil , are widely used in chemotherapy treatments. The compound’s ability to interfere with DNA synthesis makes it valuable for developing drugs that target rapidly dividing cancer cells .

Development of JAK2 Kinase Inhibitors

This compound serves as a precursor for synthesizing potent inhibitors of the JAK2 kinase . These inhibitors are crucial for treating myeloproliferative disorders and certain types of leukemia, where JAK2 kinase activity is dysregulated .

Molecular Biology Tools

This compound is also instrumental in molecular biology research. It can be used to synthesize probes and primers for real-time PCR assays, which are essential tools for gene expression analysis and genetic research .

Computational Chemistry and Drug Design

2-Amino-4-chloro-5-fluoropyrimidine: is used in computational chemistry to model interactions with biological macromolecules. This modeling is a critical step in the drug design process, helping to predict how potential drugs might interact with their targets .

Mécanisme D'action

While specific information on the mechanism of action of 2-Amino-4-chloro-5-fluoropyrimidine was not found, it is known that pyrimidines exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

Orientations Futures

While specific future directions for 2-Amino-4-chloro-5-fluoropyrimidine were not found, it is known that pyrimidines have a wide range of pharmacological effects and are the subject of ongoing research . The compound’s potential for synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a promising area of study .

Relevant Papers There are several peer-reviewed papers and technical documents related to 2-Amino-4-chloro-5-fluoropyrimidine available at Sigma-Aldrich . These documents provide more detailed information about the compound and its properties.

Propriétés

IUPAC Name |

4-chloro-5-fluoropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClFN3/c5-3-2(6)1-8-4(7)9-3/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSZXRDRSOBWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343505 | |

| Record name | 2-Amino-4-chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1683-75-6 | |

| Record name | 2-Amino-4-chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

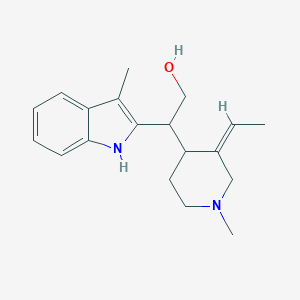

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-](/img/structure/B157313.png)